4-((4-Aminophenyl)diazenyl)benzenesulfonic acid
Overview
Description
4-((4-Aminophenyl)diazenyl)benzenesulfonic acid is an organic compound with the molecular formula C12H11N3O3S. It is known for its vibrant color and is commonly used as an intermediate in the production of dyes and pigments . This compound is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains an amino group (-NH2) and the other a sulfonic acid group (-SO3H) .
Mechanism of Action
Target of Action
It is known that this compound is a derivative of benzenesulfonic acid, which is often used in the production of dyes . Therefore, it may interact with various biological targets depending on the specific context of its application.
Action Environment
The action, efficacy, and stability of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid can be influenced by various environmental factors These might include temperature, pH, presence of other chemicals, and specific conditions of the biological or non-biological system in which it is used
Preparation Methods
The synthesis of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid typically involves a diazotization reaction followed by azo coupling . The process begins with the diazotization of 4-aminobenzenesulfonic acid using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with aniline under alkaline conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
4-((4-Aminophenyl)diazenyl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-((4-Aminophenyl)diazenyl)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Biology: The compound is employed in staining techniques for microscopy, helping to visualize cellular components[][10].
Industry: It is utilized in the production of colorants for textiles, plastics, and other materials.
Comparison with Similar Compounds
4-((4-Aminophenyl)diazenyl)benzenesulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Similar compounds include:
4-((4-Nitrophenyl)diazenyl)benzenesulfonic acid: Differing by the presence of a nitro group instead of an amino group.
4-((4-Hydroxyphenyl)diazenyl)benzenesulfonic acid: Featuring a hydroxyl group in place of the amino group.
These compounds share some chemical reactivity but differ in their specific applications and properties due to the variations in functional groups.
Properties
IUPAC Name |
4-[(4-aminophenyl)diazenyl]benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)19(16,17)18/h1-8H,13H2,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVRMPPLECDING-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2491-71-6 (hydrochloride salt), 85187-24-2 (potassium salt) | |
Record name | 4-(4-Aminophenylazo)benzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4041731 | |
Record name | C.I. Food Yellow 6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Benzenesulfonic acid, 4-[2-(4-aminophenyl)diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
104-23-4 | |
Record name | 4-Aminoazobenzene-4′-sulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Aminophenylazo)benzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4704 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzenesulfonic acid, 4-[2-(4-aminophenyl)diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Food Yellow 6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-aminoazobenzene-4-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.898 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-AMINOAZOBENZENE-4'-SULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5U4TU950K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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